- Palladium nanoparticles immobilized on amphiphilic and hyperbranched polymer-functionalized magnetic nanoparticles: An efficient semi-heterogeneous catalyst for Heck reaction, Applied Organometallic Chemistry, 2017, 31(9),

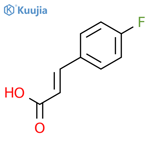

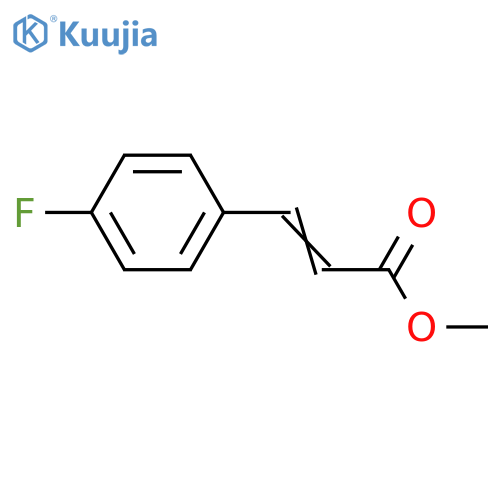

Cas no 96426-60-7 ((E)-Methyl 3-(4-Fluorophenyl)acrylate)

96426-60-7 structure

Produktname:(E)-Methyl 3-(4-Fluorophenyl)acrylate

(E)-Methyl 3-(4-Fluorophenyl)acrylate Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 2-Propenoic acid, 3-(4-fluorophenyl)-, methyl ester

- Methyl (2E)-3-(4-fluorophenyl)acrylate

- METHYL 4-FLUOROCINNAMATE,

- Methyl 4-fluorocinnaMate, predoMinantly trans

- Methyl 3-(4-fluorophenyl)-2-propenoate (ACI)

- 3-(4-Fluorophenyl)-2-propenoic acid methyl ester

- 4′-Fluorocinnamic acid methyl ester

- Methyl 4-fluorocinnamate

- Methyl p-fluorocinnamate

- methyl(e)-3-(4-fluorophenyl)acrylate

- (E)-METHYL3-(4-FLUOROPHENYL)ACRYLATE

- CHEMBL1669711

- Methyl (E)-3-(4-fluorophenyl)acrylate

- METHYL-3-(4-FLUOROPHENYL)ACRYLATE

- ALBB-029437

- MFCD00297011

- EN300-364713

- Methyl 4-fluorocinnamate,97%,predomin

- W11678

- Methyl 3-(4-fluorophenyl)prop-2-enoate

- AKOS003202325

- AT29492

- methyl (2E)-3-(4-fluorophenyl)-2-propenoate

- EN300-200370

- CS-0166842

- 2-Propenoic acid, 3-(4-fluorophenyl)-, methyl ester, (2E)-

- (E)-METHYL 3-(4-FLUOROPHENYL)ACRYLATE

- Methyl 3-(4-Fluorophenyl)Acrylate

- Methyl 4-fluorocinnamate, predominantly trans, 97%

- AS-10511

- CS-0037956

- BDBM50336269

- HSNCAEKOZRUMTB-QPJJXVBHSA-N

- 100891-10-9

- methyl (E)-3-(4-fluorophenyl)prop-2-enoate

- 96426-60-7

- Z18711475

- (E)-Methyl-3-(4-fluorophenyl)acrylate

- methyl (2E)-3-(4-fluorophenyl)prop-2-enoate

- (E)-Methyl 3-(4-Fluorophenyl)acrylate

-

- MDL: MFCD00297011

- Inchi: 1S/C10H9FO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7H,1H3

- InChI-Schlüssel: HSNCAEKOZRUMTB-UHFFFAOYSA-N

- Lächelt: O=C(C=CC1C=CC(F)=CC=1)OC

Berechnete Eigenschaften

- Genaue Masse: 180.058658g/mol

- Oberflächenladung: 0

- XLogP3: 2.7

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Anzahl drehbarer Bindungen: 3

- Monoisotopenmasse: 180.058658g/mol

- Monoisotopenmasse: 180.058658g/mol

- Topologische Polaroberfläche: 26.3Ų

- Schwere Atomanzahl: 13

- Komplexität: 193

- Isotopenatomanzahl: 0

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 1

- Anzahl kovalent gebundener Einheiten: 1

Experimentelle Eigenschaften

- Farbe/Form: fest

- Schmelzpunkt: 45-49 °C (lit.)

- Flammpunkt: Fahrenheit: >230° f

Celsius: >110° c

(E)-Methyl 3-(4-Fluorophenyl)acrylate Sicherheitsinformationen

- Transportnummer gefährlicher Stoffe:NONH for all modes of transport

- WGK Deutschland:3

(E)-Methyl 3-(4-Fluorophenyl)acrylate Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| TRC | M223653-10mg |

(E)-Methyl 3-(4-Fluorophenyl)acrylate |

96426-60-7 | 10mg |

$ 50.00 | 2022-06-04 | ||

| Enamine | EN300-200370-0.5g |

methyl 3-(4-fluorophenyl)prop-2-enoate |

96426-60-7 | 90% | 0.5g |

$397.0 | 2023-09-16 | |

| Enamine | EN300-200370-10.0g |

methyl 3-(4-fluorophenyl)prop-2-enoate |

96426-60-7 | 10.0g |

$535.0 | 2023-03-01 | ||

| Enamine | EN300-200370-0.25g |

methyl 3-(4-fluorophenyl)prop-2-enoate |

96426-60-7 | 90% | 0.25g |

$381.0 | 2023-09-16 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-228543-5 g |

Methyl 4-fluorocinnamate, predominantly trans, |

96426-60-7 | 5g |

¥745.00 | 2023-07-11 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 592447-5G |

(E)-Methyl 3-(4-Fluorophenyl)acrylate |

96426-60-7 | 97% | 5G |

¥1543.9 | 2022-02-24 | |

| Enamine | EN300-200370-5g |

methyl 3-(4-fluorophenyl)prop-2-enoate |

96426-60-7 | 90% | 5g |

$1199.0 | 2023-09-16 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-228543-5g |

Methyl 4-fluorocinnamate, predominantly trans, |

96426-60-7 | 5g |

¥745.00 | 2023-09-05 | ||

| A2B Chem LLC | AB75888-5g |

Methyl 4-fluorocinnamate |

96426-60-7 | 99%(GC) | 5g |

$33.00 | 2024-07-18 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NH775-5g |

(E)-Methyl 3-(4-Fluorophenyl)acrylate |

96426-60-7 | 95+% | 5g |

269.0CNY | 2021-07-14 |

(E)-Methyl 3-(4-Fluorophenyl)acrylate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Water ; 2 h, 90 °C

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 72 h, rt

1.2 Reagents: Water

1.2 Reagents: Water

Referenz

- Preparation of benzo-fused 5-membered heterocycle compounds for prevention and treatment of neurodegenerative diseases, United States, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Dimethyl sulfoxide ; 4 h, rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

Referenz

- CO2-Promoted and Nickel-Catalyzed Direct Hydroallylation of Terminal Alkynes with Allylic Alcohols: Access to 1,4-Dienes, Organic Letters, 2023, 25(4), 698-702

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Triethylamine Catalysts: Palladium Solvents: Dimethylformamide ; 3 h, 100 °C

Referenz

- Enhanced Performance of Palladium Catalyst Confined Within Carbon Nanotubes for Heck Reaction, Catalysis Letters, 2021, 151(11), 3230-3238

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 -

1.2 Reagents: Thionyl chloride

1.3 Solvents: Ethyl acetate

1.2 Reagents: Thionyl chloride

1.3 Solvents: Ethyl acetate

Referenz

- Asymmetric syntheses of trans-3,4-disubstituted 2-piperidinones and piperidines, Tetrahedron: Asymmetry, 2001, 12(3), 419-426

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Triethylamine Catalysts: Palladium , Aluminum magnesium hydroxide Solvents: Dimethylformamide ; 60 min, 100 °C

Referenz

- Palladium nanoparticles supported on LDH: highly efficient and recyclable heterogeneous catalyst for the Heck reaction, Applied Clay Science, 2023, 232,

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Triethylamine Catalysts: 1H-Imidazolium, 1-(2-aminoethyl)-3-ethenyl-, bromide (1:1), polymer with diethen… (reaction product with palladium chloride and sodium hydroborate) ; rt; rt → 120 °C; 3 h, 120 °C

Referenz

- Immobilization of Pd nanoparticles with functional ionic liquid grafted onto cross-linked polymer for solvent-free Heck reaction, Green Chemistry, 2010, 12(1), 65-69

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Triethylamine Catalysts: 2070913-31-2 Solvents: Dimethylacetamide ; 6 h, 110 °C

Referenz

- Synthesis of cellulose supported triphenylphosphine-palladium complex catalyst and its catalytic performance in heck coupling reaction, Huaxue Yu Shengwu Gongcheng, 2014, 31(1), 43-46

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Silver acetate Catalysts: Palladium diacetate Solvents: Acetic acid ; 6 - 12 h, 110 °C

Referenz

- Native carboxyl group-assisted C-H acetoxylation of hydrocinnamic and phenylacetic acids, Chemical Communications (Cambridge, 2022, 58(32), 4993-4996

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Solvents: Dichloromethane ; 3 d

Referenz

- Photodriven Transfer Hydrogenation of Olefins, European Journal of Organic Chemistry, 2014, 2014(33), 7347-7352

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; rt; 1.5 h, rt

1.2 Solvents: Tetrahydrofuran ; 12 h, reflux

1.2 Solvents: Tetrahydrofuran ; 12 h, reflux

Referenz

- Benzoate derivatives as leukotriene A4 hydrolase and cyclooxygenase double targeted inhibitors and their preparation, pharmaceutical compositions and use in the treatment of inflammation, China, , ,

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: Triethylamine Catalysts: Palladium , Stannous chloride ; 4.5 h, 120 °C

Referenz

- In situ loading of palladium nanoparticles on mica and their catalytic applications, Journal of Colloid and Interface Science, 2010, 353(1), 269-274

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Catalysts: Aluminum chloride , 1-Butyl-3-methylimidazolium chloride , 1H-Imidazolium, 3-butyl-1-methyl-, fluoride (1:1) Solvents: Dichloromethane ; 4 h, 20 °C

Referenz

- An ionic liquid catalyzed probase method for one-pot synthesis of α,β-unsaturated esters from esters and aldehydes under mild conditions, Green Chemistry, 2017, 19(20), 4838-4848

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 2 h, reflux; reflux → 0 °C

1.2 Solvents: Tetrahydrofuran ; 0 °C; 0 °C → reflux; reflux → 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C

1.2 Solvents: Tetrahydrofuran ; 0 °C; 0 °C → reflux; reflux → 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C

Referenz

- Synthesis of Chiral 1,1,1-Trifluoro-α,α-disubstituted 2,4-Diketones via Palladium-Catalyzed Asymmetric Allylation, Organic Letters, 2023, 25(14), 2388-2393

Herstellungsverfahren 15

Reaktionsbedingungen

1.1 Solvents: Dichloromethane ; 3 h, rt

Referenz

- Preparation method of trans-2-(substituted phenyl)-3-hydroxymethylmorpholine, China, , ,

Herstellungsverfahren 16

Reaktionsbedingungen

1.1 Catalysts: p-Toluenesulfonic acid ; rt; 20 - 24 h, reflux

Referenz

- Synthesis and biological evaluation of phloroglucinol derivatives possessing α-glycosidase, acetylcholinesterase, butyrylcholinesterase, carbonic anhydrase inhibitory activity, Archiv der Pharmazie (Weinheim, 2018, 351(2),

Herstellungsverfahren 17

Reaktionsbedingungen

1.1 Reagents: Sodium hydride Solvents: Dichloromethane ; 1 h, rt

Referenz

- An expedient synthesis of new 2-(furoxan-3-yl)thiazolidin-4-one derivatives, ARKIVOC (Gainesville, 2016, (5), 32-49

Herstellungsverfahren 18

Reaktionsbedingungen

1.1 Reagents: Triethylamine Catalysts: Palladium diacetate Solvents: 5-Methyl-1,3-dioxolan-4-one ; 0.5 h, 100 °C

Referenz

- 1,3-Dioxolane compounds (DOXs) as biobased reaction media, Green Chemistry, 2023, 25(7), 2790-2799

Herstellungsverfahren 19

Reaktionsbedingungen

1.1 Reagents: Cesium carbonate Solvents: Acetonitrile ; 2 h, reflux

Referenz

- Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies, ACS Pharmacology & Translational Science, 2023, 6(1), 181-194

Herstellungsverfahren 20

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 1 h, rt

Referenz

- Synthesis of novel 1-phenyl-benzopyrrolizidin-3-one derivatives and evaluation of their cytoneuroprotective effects against NMDA-induced injury in PC12 cells, Bioorganic & Medicinal Chemistry, 2022, 59,

(E)-Methyl 3-(4-Fluorophenyl)acrylate Raw materials

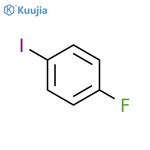

- 1-Fluoro-4-iodobenzene

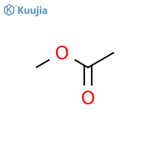

- Methyl acetate

- 4-Fluorocinnamic acid

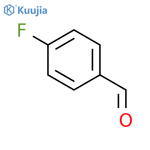

- 4-Fluorobenzaldehyde

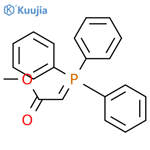

- PHOSPHONIUM, (2-METHOXY-2-OXOETHYL)TRIPHENYL-

- Triethyl phosphonoacetate

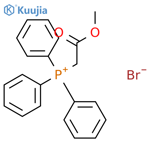

- (Methoxycarbonylmethyl)triphenylphosphonium Bromide

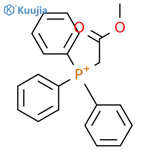

- (Carbomethoxymethylene)triphenylphosphorane

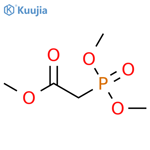

- methyl 2-(dimethoxyphosphoryl)acetate

(E)-Methyl 3-(4-Fluorophenyl)acrylate Preparation Products

(E)-Methyl 3-(4-Fluorophenyl)acrylate Verwandte Literatur

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

-

Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066

-

Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

Related Articles

-

Cefuroximsäure-Natrium: Ein Schlüsselzutat in der modernen Antibiotikatherapie Im Kampf gegen bakter……Jun 17, 2025

-

Der Einfluss von Dimethicon auf die Pharmakokinetik von Arzneistoffen: Ein Überblick über aktuelle F……Jun 17, 2025

-

4-Fluoracetonphenon: Ein neuer Ansatz in der chemischen Biopharmazie Die chemische Biopharmazie steh……Jun 17, 2025

-

Hydrazinsäure-Sulfat (Natriumsalz): Eine neue Perspektive in der chemischen Biopharmazie Die chemisc……Jun 17, 2025

-

Synthesis und biologische Aktivität von 4'-Methylbiphenyl-2-carbonitril: Ein vielseitiges Scaffold i……Jun 17, 2025

96426-60-7 ((E)-Methyl 3-(4-Fluorophenyl)acrylate) Verwandte Produkte

- 91-64-5(Coumarin)

- 92-48-8(6-Methylcoumarin)

- 103-53-7(phenethyl cinnamate)

- 103-36-6(Ethyl cinnamate)

- 104-65-4(Cinnamyl formate)

- 352-03-4(Ethyl 3-(4-fluorophenyl)acrylate)

- 93-35-6(Umbelliferone)

- 102-37-4(Ethyl caffeate)

- 351-46-2(2-Propenoic acid,3-(3-fluorophenyl)-, ethyl ester)

- 74325-03-4(Methyl (E)-3-fluorocinnamate)

Empfohlene Lieferanten

PRIBOLAB PTE.LTD

Gold Mitglied

CN Lieferant

Reagenz

钜澜化工科技(青岛)有限公司

Gold Mitglied

CN Lieferant

Großmenge

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

Gold Mitglied

CN Lieferant

Reagenz

Wuhan brilliant Technology Co.,Ltd

Gold Mitglied

CN Lieferant

Großmenge

Suzhou Senfeida Chemical Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge